REACTION_CXSMILES
|
[CH:1]([O:4][C:5]1[CH:13]=[CH:12][C:8]([C:9](O)=[O:10])=[CH:7][C:6]=1[C:14]([F:17])([F:16])[F:15])([CH3:3])[CH3:2].CO.Cl>C1COCC1>[CH:1]([O:4][C:5]1[CH:13]=[CH:12][C:8]([CH2:9][OH:10])=[CH:7][C:6]=1[C:14]([F:15])([F:16])[F:17])([CH3:3])[CH3:2]
|
Name
|
|
Quantity
|
191 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC1=C(C=C(C(=O)O)C=C1)C(F)(F)F
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.08 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
80 mL
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Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
CUSTOM
|
Details
|
The volatile organics were removed in vacuo
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with EtOAc (2×1 L)
|
Type
|
WASH
|
Details
|
washed with sat. NaHCO3 (750 mL) and brine (750 mL)
|
Type
|
FILTRATION
|
Details
|
Dried organics over MgSO4, filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OC1=C(C=C(C=C1)CO)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 763 mmol | |
AMOUNT: MASS | 181 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |